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5-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione
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Overview
Description
5-methoxy-2-(phenylthio)naphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a class of compounds known for their diverse biological activities. This compound features a methoxy group at the 5-position and a phenylthio group at the 2-position of the naphthalene-1,4-dione core. These structural modifications can significantly influence its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be essential to achieve high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-(phenylthio)naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The quinone core can be oxidized to form different oxidation states.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The methoxy and phenylthio groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation state quinones, while reduction can yield hydroquinone derivatives .
Scientific Research Applications
Chemical Properties and Structure
5-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione features a methoxy group at the 5-position and a phenylthio group at the 2-position of the naphthalene ring. This structural configuration enhances its chemical reactivity and biological activity due to the presence of a conjugated system that facilitates redox reactions and interactions with biomolecules such as proteins and nucleic acids .
Antimicrobial Properties
Research indicates that naphthoquinones, including this compound, exhibit significant antimicrobial activity against various pathogens. The compound's ability to induce oxidative stress in microbial cells leads to cell death, making it a candidate for treating infections caused by bacteria and fungi .
Table 1: Antimicrobial Activity of Naphthoquinones
Compound Name | Pathogen Targeted | Activity Type |
---|---|---|
This compound | Staphylococcus aureus | Bactericidal |
Juglone | Candida albicans | Antifungal |
Menadione | Escherichia coli | Bacteriostatic |
Antitumor Activity
The anticancer properties of naphthoquinones have been extensively studied. This compound has shown potential in disrupting mitochondrial functions and inducing apoptosis in cancer cells. Its derivatives have been evaluated for their effectiveness against various cancer cell lines, suggesting possible leads for novel cancer therapies .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of naphthoquinones, including their ability to protect against neurodegenerative diseases. These compounds may exert protective effects through antioxidant mechanisms and modulation of signaling pathways involved in neuronal survival .
Synthetic Routes
The synthesis of this compound typically involves several chemical reactions that allow for the introduction of specific functional groups onto the naphthoquinone framework. Efficient synthetic methods are crucial for producing this compound in high yields and purity for research applications .
Table 2: Synthetic Methods Overview
Methodology | Description |
---|---|
Nucleophilic Substitution | Involves substitution of halogens with thiophenol |
Oxidative Coupling | Combines naphthalene derivatives with oxidizing agents |
Reductive Reactions | Reduces quinones to hydroquinones for further modification |
Industrial Applications
Beyond its biological significance, this compound has potential applications in the development of dyes and pigments due to its chromophoric properties. The compound's unique structure may enhance solubility and bioavailability compared to other naphthoquinones, making it suitable for various industrial uses .
Mechanism of Action
The mechanism of action of 5-methoxy-2-(phenylthio)naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The quinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound potentially useful in cancer therapy. Additionally, the methoxy and phenylthio groups can interact with specific enzymes and proteins, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,4-naphthoquinone: The parent compound, known for its redox properties and biological activities.
5-hydroxy-1,4-naphthoquinone (juglone): Known for its antimicrobial and antitumor properties.
3-(p-hydroxyphenyl)-5-methoxy-1,4-naphthoquinone: Exhibits neuroprotective activity.
Uniqueness
5-methoxy-2-(phenylthio)naphthalene-1,4-dione is unique due to the presence of both methoxy and phenylthio groups, which can significantly alter its chemical and biological properties compared to other naphthoquinone derivatives. These modifications can enhance its potential as a therapeutic agent and its utility in various scientific research applications .
Biological Activity
5-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione is a synthetic compound belonging to the naphthoquinone family, characterized by its unique structural features that contribute to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.
Structural Characteristics
The compound features:
- Methoxy Group : Located at the 5-position of the naphthalene ring.
- Phenylthio Group : Positioned at the 2-position, which may enhance solubility and bioavailability compared to other naphthoquinones.
This structure allows for significant chemical reactivity and interaction with various biological targets, including proteins and nucleic acids, leading to its notable biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties against a range of pathogens. The mechanism of action is primarily attributed to its ability to induce oxidative stress in microbial cells, resulting in cell death.
Key Findings:
- Bacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MIC) ranging from 15.6 to 500 µg/mL against strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .
- Fungal Activity : It also demonstrates antifungal properties, inhibiting the growth of various fungal strains through mechanisms that disrupt cell membrane integrity and function .
Anticancer Properties
This compound has been investigated for its potential anticancer effects. Its ability to disrupt mitochondrial functions and induce apoptosis in cancer cells is particularly noteworthy.
Research Insights:
- Cell Line Studies : In vitro studies have shown that derivatives of naphthoquinones can significantly reduce cell viability in cancer cell lines such as colon adenocarcinoma and breast ductal carcinoma. The compound's structure allows it to interact with DNA, leading to oxidative damage that inhibits cancer cell proliferation .
- Mechanism of Action : The compound may induce apoptosis through the generation of reactive oxygen species (ROS), which are critical in mediating cell death pathways .
Comparative Analysis with Other Naphthoquinones
To provide context on the biological activity of this compound, a comparison with other notable naphthoquinones is presented below:
Compound Name | Structure | Unique Features |
---|---|---|
Lawsone | 2-Hydroxy-1,4-naphthoquinone | Natural product with traditional medicinal uses |
Menadione | 2-Methyl-1,4-naphthoquinone | Vitamin K precursor with significant biological roles |
Juglone | 5-Hydroxy-1,4-naphthoquinone | Exhibits strong antimicrobial properties |
This compound stands out due to its specific substitution pattern which may enhance its reactivity and interactions with biological targets compared to these compounds.
Case Studies
Several studies highlight the biological efficacy of this compound:
- Antibacterial Efficacy Study : A recent investigation assessed the antibacterial activity of various naphthoquinone derivatives against Mycobacterium tuberculosis and found that certain derivatives exhibited promising results comparable to standard antibiotics .
- Cancer Cell Studies : Another study focused on the effects of naphthoquinones on breast cancer cells revealed that specific structural modifications significantly enhanced their cytotoxicity and ability to induce apoptosis .
Properties
CAS No. |
105259-49-2 |
---|---|
Molecular Formula |
C17H12O3S |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
5-methoxy-2-phenylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C17H12O3S/c1-20-14-9-5-8-12-16(14)13(18)10-15(17(12)19)21-11-6-3-2-4-7-11/h2-10H,1H3 |
InChI Key |
NRNLBHUQOUYMFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C=C(C2=O)SC3=CC=CC=C3 |
Origin of Product |
United States |
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